Physicochemical Benchmarking Against the Closest Structural Analog Ethyl 3-(4-sulfamoylphenyl)propanoate
Direct head-to-head comparison of predicted physicochemical properties between the target compound and its immediate structural analog, ethyl 3-(4-sulfamoylphenyl)propanoate, reveals quantifiable differences that impact laboratory handling. The target compound has a lower predicted density (1.2 ± 0.1 vs. 1.3 ± 0.1 g/cm³), a lower boiling point (402.2 ± 47.0 vs. 408.5 ± 47.0 °C), and a higher ACD/LogP (1.30 vs. 0.90) . These differences are derived from ACD/Labs Percepta predictions available via ChemSpider.
| Evidence Dimension | Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | Density: 1.2±0.1 g/cm³; Boiling Point: 402.2±47.0 °C; ACD/LogP: 1.30 |
| Comparator Or Baseline | Ethyl 3-(4-sulfamoylphenyl)propanoate: Density: 1.3±0.1 g/cm³; Boiling Point: 408.5±47.0 °C; ACD/LogP: 0.90 |
| Quantified Difference | Δ Density: -0.1 g/cm³; Δ Boiling Point: -6.3 °C; Δ LogP: +0.40 |
| Conditions | ACD/Labs Percepta Platform predictions (version 14.00) for standard state (25 °C, 760 mmHg) |
Why This Matters
Lower density and boiling point facilitate easier solvent removal and purification; higher logP indicates better partitioning into organic solvents and enhanced membrane permeability for cell-based assays.
